Zearalenone

説明

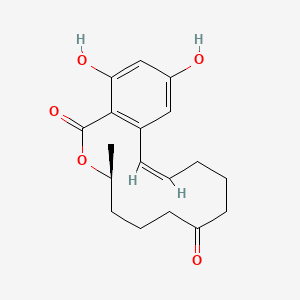

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-QBODLPLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021460 | |

| Record name | Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zearalenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0 mmHg at 68 °F (NTP, 1992) | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17924-92-4, 36455-70-6 | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zearalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17924-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017924924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Zearalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(E)]-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZEARALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W827M159J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZEARALENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/ | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZEARALENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Occurrence and Environmental Dynamics of Cis Zearalenone

Fungal Producers and Biosynthesis Pathways

The journey to understanding cis-zearalenone begins with the fungi that produce its precursor, trans-zearalenone. The biosynthesis is a complex process influenced by various environmental cues, and the subsequent conversion to the cis form is a critical photochemical event.

Key Fusarium Species Associated with cis-Zearalenone Production

cis-Zearalenone itself is not biosynthesized by fungi. Instead, it is a photoproduct of trans-zearalenone. wikipedia.orgzib.deacs.org The primary producers of trans-zearalenone are several species within the Fusarium genus. These fungi are common pathogens of cereal crops worldwide. frontiersin.org

The key species responsible for producing zearalenone (B1683625) (ZEN), the parent compound that exists predominantly in the trans-configuration, include:

Fusarium graminearum (also known by its teleomorph, Gibberella zeae): This is the most widely distributed and significant producer of ZEN. wikipedia.orgnih.gov

Fusarium culmorum : Another major producer, often found in cooler climates. frontiersin.orgresearchgate.net

Fusarium cerealis (formerly F. crookwellense): Also a known ZEN producer. researchgate.netnih.gov

Fusarium equiseti : Frequently contaminates various grains and produces ZEN. wikipedia.orgnih.gov

Fusarium verticillioides : While primarily known for producing other mycotoxins, some strains can also synthesize ZEN. wikipedia.orgnih.gov

Fusarium incarnatum (F. semitectum): This species complex is also associated with ZEN contamination, particularly in sorghum. wikipedia.orgresearchgate.net

These fungi colonize crops like maize, wheat, barley, and sorghum, where they synthesize trans-zearalenone via a polyketide pathway. wikipedia.orgnih.govnih.gov The biosynthesis involves several key genes, including polyketide synthases (PKS) such as PKS4 and PKS13, which are essential for forming the initial polyketide chain from acetate (B1210297) units. mdpi.com Subsequent enzymatic steps lead to the formation of the final trans-zearalenone molecule.

The crucial step for the existence of cis-zearalenone occurs post-biosynthesis. The naturally occurring trans-zearalenone is transformed into cis-zearalenone upon exposure to ultraviolet (UV) irradiation from sources like sunlight. wikipedia.orgzib.deunesp.br This isomerization is a photochemical conversion, meaning that the presence of cis-ZEN in the environment is directly linked to the presence of trans-ZEN and its exposure to light. zib.deplos.org

Factors Influencing Fungal Growth and cis-Zearalenone Elaboration

The production of trans-zearalenone by Fusarium species, and consequently the potential for cis-zearalenone formation, is heavily dependent on specific environmental conditions. These factors affect fungal growth, enzyme activity, and the stability and transformation of the toxin itself.

Temperature and water availability are critical drivers for Fusarium growth and the elaboration of this compound.

Temperature: Optimal production of ZEN by Fusarium species generally occurs in temperate and warmer climates, with a temperature range of 20°C to 25°C being particularly favorable. nih.govdergipark.org.tr Some studies pinpoint 25°C as the most favorable temperature for ZEN biosynthesis. nih.gov However, production can also be triggered by stress conditions, such as lower temperatures between 8°C and 15°C. nih.gov One study found that for F. graminearum, a constant temperature of 28°C resulted in lower ZEN production than at 22°C over a 35-day period. researchgate.net The fungus does not typically produce ZEN at very high temperatures, such as 37°C. researchgate.net

Water Activity (a_w) : High humidity and water activity are essential. ZEN production increases when air humidity is at or above 20%. wikipedia.org Fungal growth and toxin synthesis are favored by a water activity level of 0.98 a_w or higher. researcherslinks.com Conversely, production can be inhibited at lower water activities, with one study noting inhibition at 0.90 a_w. nih.gov The interaction between temperature and water activity is significant; at 25°C, higher toxin accumulation was initially observed at 0.97 a_w compared to 0.95 a_w, a trend that inverted over longer incubation periods. nih.gov

The type of crop and the chemical environment it provides are also key determinants.

Substrate Composition: Fusarium species can colonize a wide array of agricultural commodities. The most common substrates for ZEN contamination are maize, wheat, barley, sorghum, and rye. europa.eunih.govresearchgate.net The specific composition of the grain can influence the extent of fungal growth and mycotoxin production.

pH Influence: The environmental pH plays a role in toxin production. At optimal temperatures for Fusarium growth (25°C to 30°C), a neutral pH results in the greatest ZEN production. wikipedia.org However, fungal metabolism can adapt; even in more alkaline soils, ZEN production can proceed, especially at cooler temperatures around 15°C. wikipedia.org The pH can also influence the stability and biotransformation of ZEN. For instance, the enzymatic reduction of ZEN to its metabolites, α-zearalenol and β-zearalenol, is pH-dependent, with optimal pH for α-zearalenol production at 5.6 and for β-zearalenol at 7.4. researchgate.netnih.gov The photochemical transformation of trans-ZEN to cis-ZEN is also affected by pH, with maximum transformation rates observed around pH 8.5 in aqueous solutions. unesp.br

Climate change is altering environmental conditions, which in turn affects fungal distribution and mycotoxin production patterns. europa.eu The primary manifestations of climate change—elevated temperatures and changes in precipitation—are projected to create more favorable conditions for mycotoxigenic fungi in new regions. intertek.com

Temperature and Humidity: Warmer and more humid conditions, which are becoming more frequent, are known to promote the growth of Fusarium species. intertek.com High levels of ZEN are frequently found in regions with warm and wet climates. nih.govdergipark.org.tr

Rainfall Patterns: Changes in rainfall, particularly an increase in late-season precipitation before harvest, can significantly increase the risk and concentration of ZEN contamination in crops like wheat. intertek.com

Carbon Dioxide (CO2) Levels: Elevated CO2 levels, another aspect of climate change, can also interact with temperature and water activity to influence fungal growth and mycotoxin synthesis. However, one study on acclimatized F. graminearum isolates suggested that elevated CO2 (up to 1200 ppm) did not significantly impact ZEN production when compared to baseline conditions (400 ppm CO2 and 30°C). mdpi.com

These changing climatic factors will likely expand the geographical risk of ZEN contamination, leading to a greater potential for the subsequent light-induced formation of cis-zearalenone in harvested and stored commodities. europa.euintertek.com

Substrate Composition and pH Influence

Presence and Distribution in Agricultural Commodities

While fungi produce trans-zearalenone, the isomer cis-zearalenone is often detected alongside it in various agricultural products, particularly those exposed to light during growth, harvesting, or processing. plos.orgmdpi.com Its presence is usually overlooked in routine analyses, but it is a known contaminant. plos.org

cis-Zearalenone has been found in a range of commodities, often as a result of the isomerization of its trans-counterpart. The co-occurrence of both isomers is common. unesp.br Key contaminated commodities include:

Cereals: Maize, wheat, barley, oats, and sorghum are frequently contaminated with this compound. wikipedia.orgnih.govnih.gov

Cereal-based Products: Processed goods such as flour, bread, breakfast cereals, and corn oil can contain the toxin. nih.goveuropa.eu

Animal Feed: ZEN is one of the most prevalent mycotoxins in animal feed and feedstuffs globally. mdpi.com

The concentration and the ratio of cis- to trans-zearalenone can vary significantly. For example, a study on edible oils found that while corn oils initially contained only trans-zearalenone, exposure to sunlight for several weeks caused a significant shift, with the cis-isomer becoming dominant. figshare.com In another instance, cis-zearalenone was detected in tortillas made from corn that was heavily contaminated with the trans-isomer, indicating that processing conditions can also facilitate its formation. cerealsgrains.org

Table 1: Occurrence of this compound (ZEN) and its Isomers/Metabolites in Various Commodities This table presents findings from various studies on the presence of this compound and its related forms. Note that many studies report total ZEN without distinguishing between isomers.

| Commodity | Region/Country | Analyte(s) | Incidence Rate (% of positive samples) | Concentration Range (µg/kg) | Reference |

|---|---|---|---|---|---|

| Sorghum (imported for feed) | Japan | This compound | 52.5% | 60 - 7,260 | researchgate.net |

| Corn Oil | Germany (supermarkets) | trans-Zearalenone | 100% (of 9 corn oils) | Median: 194 | figshare.com |

| Corn Oil (sunlight exposed) | Germany (experimental) | cis/trans-Zearalenone | Ratio shifted up to 9:1 (cis:trans) | N/A | figshare.com |

| Wheat | Bulgaria | This compound | 35% | 51.65 - 126.54 | cabidigitallibrary.org |

| Barley | Bulgaria | This compound | 29% | 48.67 - 79.64 | cabidigitallibrary.org |

| Animal Feed & Feedstuffs (Global Survey) | 100 Countries | This compound | 45% | Median (positives): 55 | mdpi.comnih.gov |

| Wheat | Oman | This compound | ~3% (1 of 37 samples exceeded limit) | N/A | mdpi.com |

| Maize | Global | This compound | 44% | N/A | mdpi.com |

| Soybean Meal | Global | This compound | 61% | N/A | mdpi.com |

Contamination in Cereal Grains and Feedstuffs

Cis-Zearalenone, alongside its more prevalent trans-isomer, contaminates a wide array of cereal grains, which are primary components of both human food and animal feed. wikipedia.orgnih.gov The presence of this compound has been frequently detected in cereals such as maize, wheat, barley, oats, sorghum, and rye. nih.govresearchgate.net The contamination can occur pre-harvest due to fungal infection in the field and can be exacerbated by improper storage conditions post-harvest. nih.gov

Globally, this compound is one of the most common mycotoxins found in cereal grains and animal feed. zib.de A worldwide survey indicated that approximately 30–40% of crops are contaminated with this compound. mdpi.com In Europe, it is a frequent contaminant in wheat, rye, and oats, while in the United States and Canada, corn and wheat are most affected. The co-occurrence of this compound with other Fusarium mycotoxins, such as deoxynivalenol (B1670258) (DON), is also common, with one study finding them together in 48% of finished feed, 39% of corn, and 28% of wheat samples. nih.gov

While most surveillance programs have historically focused on the trans-isomer, the potential for conversion to the cis-form means that the presence of trans-ZEN in raw grains implies a risk of cis-ZEN formation. For instance, studies have shown that wet ground maize used for animal feed can contain cis-ZEN, particularly if exposed to light. unesp.br The transformation of naturally occurring trans-ZEN to cis-ZEN has been demonstrated in contaminated ground maize under conditions simulating wet feeding techniques used in pig farming, especially when exposed to UV irradiation. nih.gov In contrast, the isomerization appears less significant in dry maize. nih.gov

The following table summarizes the occurrence of this compound (total or not specified as trans-) in various cereal grains and feedstuffs, indicating the potential for cis-ZEN presence.

Interactive Data Table: Occurrence of this compound in Cereal Grains and Feedstuffs

| Commodity | Region/Country | Frequency of Contamination (%) | Concentration Range / Mean (µg/kg) |

|---|---|---|---|

| Maize | Global | 46% | Max: 3049 µg/kg mdpi.com |

| Maize | Europe (EFSA data) | 33% | Mean: 15 µg/kg mdpi.com |

| Wheat | Global | 24% (wheat products) | - mdpi.com |

| Barley | Global | 46% | - mdpi.com |

| Animal Feed (Finished) | Global | - | Co-occurrence with DON in 48% of samples nih.gov |

| Maize (for animal feed) | Not specified | - | Co-occurrence with DON in 39% of samples nih.gov |

| Wheat (for animal feed) | Not specified | - | Co-occurrence with DON in 28% of samples nih.gov |

Occurrence in Processed Food Products and Food Systems

The chemical stability of this compound means it can persist through various food processing steps, leading to its presence in a range of processed food products. nih.gov While thermal processing methods like boiling, baking, and frying can reduce this compound levels to some extent, the mycotoxin is not completely degraded. nih.govnih.gov

A significant finding is the presence of this compound in edible oils, particularly corn oil. acs.orgeuropa.eu One survey of edible oils from local supermarkets found that all tested corn oils contained trans-zearalenone, with a median concentration of 194 µg/kg. acs.orgnih.govcapes.gov.br Although cis-zearalenone was not detected in these freshly purchased oils, subsequent studies showed that exposure to sunlight could induce its formation. acs.orgnih.govacs.org Another study analyzing 77 edible oils found a mean this compound value of 169 µg/kg in 38 corn germ oils, with a maximum value of 921 µg/kg. researchgate.net

This compound can also be found in other grain-based products, including bread, breakfast cereals, and beer. nih.goveuropa.eu The fermentation process in beer production can lead to the transformation of this compound into its metabolites, α-zearalenol and β-zearalenol. mdpi.com One study found α-zearalenol and β-zearalenol in beer at concentrations of 22 ± 18 and 31 ± 16 μg/kg, respectively. mdpi.com When making tortillas from contaminated corn, a significant reduction in total this compound was observed; however, cis-zearalenone was detected in tortillas made from heavily contaminated corn.

The following table provides an overview of this compound occurrence in processed food products.

Interactive Data Table: Occurrence of this compound in Processed Food Products

| Food Product | Frequency of Contamination (%) | Concentration Range / Mean (µg/kg) | Notes |

|---|---|---|---|

| Corn Oil | 100% (of 9 samples) | Median: 194 µg/kg (trans-ZEN) | cis-ZEN not detected initially, but forms upon light exposure. acs.orgnih.govcapes.gov.br |

| Corn Germ Oil | 100% (of 38 samples) | Mean: 169 µg/kg; Max: 921 µg/kg | - researchgate.net |

| Wheat Germ Oil | - | Mean: 13 µg/kg | 10 of 11 samples were positive. researchgate.net |

| Beer | - | α-zearalenol: 22 ± 18; β-zearalenol: 31 ± 16 | Metabolites of this compound formed during fermentation. mdpi.com |

| Maize Bread (Dough Discs) | - | Reduction of 30-32% at 200°C | No effect on ZEN content at 100°C. nih.gov |

Isomerization Dynamics: trans- to cis-Zearalenone Conversion

The conversion of the naturally occurring trans-zearalenone to its cis-isomer is a critical aspect of its environmental dynamics. This isomerization is primarily driven by photochemical processes. zib.de

Photochemical and Environmental Factors Driving Isomerization

The primary driver for the conversion of trans-ZEN to cis-ZEN is exposure to ultraviolet (UV) light, including natural sunlight. zib.dewikipedia.orgunesp.br This photochemical isomerization has been known since the 1970s and involves the ethylenic double bond between carbons C11 and C12 in the macrocyclic lactone ring. zib.deunesp.br

Studies have demonstrated this conversion under real-world conditions. For example, trans-zearalenone-contaminated corn oil stored in colorless glass bottles and exposed to sunlight for several weeks showed a significant shift towards the cis-isomer, reaching a cis/trans ratio of up to 9:1 after 30 weeks. acs.orgnih.gov Irradiation experiments in various organic solvents also confirmed the preferential formation of cis-zearalenone. nih.gov

Stability and Persistence of the cis-Isomer in Matrices

Once formed, cis-zearalenone is a chemically stable compound that can persist in various matrices. unesp.br It retains its configuration in biological systems. unesp.br this compound, in general, is considered a relatively stable mycotoxin that is not readily degraded during storage or by many food processing techniques like milling and heating up to certain temperatures. nih.govnih.govresearchgate.net It is considered heat-stable up to 150°C. mdpi.com

The stability of this compound has been confirmed in long-term studies of certified reference materials. For instance, a study on naturally contaminated maize showed no significant degradation during storage, leading to the recommendation of storing samples at temperatures below 4°C for long-term stability. researchgate.net The persistence of mycotoxins in food systems is a significant concern, as they can remain stable within food and feed tissues, making them difficult to completely remove. mdpi.com This stability implies that once trans-ZEN converts to cis-ZEN in a food or feed matrix, the cis-isomer is likely to persist under normal storage conditions, especially in the absence of further light exposure which could influence the equilibrium between the isomers. The lipophilic nature of this compound contributes to its accumulation in lipid-rich fractions of grains, such as the germ, which can then be concentrated in products like corn oil. nih.govmdpi.com

Metabolic Pathways and Toxicokinetics of Cis Zearalenone

Absorption and Bioavailability of cis-Zearalenone

Evidence suggests that cis-zearalenone is absorbed following oral ingestion. In vivo studies in rats have demonstrated that orally administered cis-zearalenone elicits a significant uterotropic effect, indicating its successful absorption from the gastrointestinal tract into systemic circulation. nih.gov

While direct comparative studies on the bioavailability of cis- and trans-zearalenone are not extensively detailed in the available literature, the absorption mechanisms of the trans-isomer have been investigated using in vitro models. Studies using human Caco-2 cell monolayers, a model for intestinal absorption, show that trans-ZEN is extensively and rapidly absorbed. nih.gov Given its lipophilic nature, it is presumed to cross biological membranes with relative ease. The apparent permeability coefficients (Papp) determined for trans-ZEN in these models suggest high absorption in vivo. nih.gov Although specific Papp values for cis-ZEN are not documented, the similar chemical structure and lipophilicity suggest it likely shares these characteristics of efficient intestinal absorption.

Phase I Biotransformation of cis-Zearalenone

Following absorption, cis-ZEN undergoes extensive Phase I metabolism, which involves the introduction or exposure of functional groups, primarily through reduction and hydroxylation reactions. These initial metabolic steps are qualitatively similar to those of its trans-isomer. nih.gov

Reductive Metabolism to cis-Zearalenols (α- and β-cis-ZEL)

The primary Phase I pathway for cis-ZEN is the reduction of its ketone group, leading to the formation of two stereoisomeric alcohol metabolites: α-cis-zearalenol (α-cis-ZEL) and β-cis-zearalenol (β-cis-ZEL). nih.gov The formation of these reductive metabolites has been observed in in vitro studies using both rat and human liver microsomes. The relative amounts of each isomer produced can vary between species. nih.gov

Hydroxylation Metabolites of cis-Zearalenone

In addition to reduction, cis-ZEN can be metabolized through hydroxylation, where a hydroxyl group is added to the molecule. This results in the formation of monohydroxylated cis-ZEN. nih.gov This oxidative pathway is a significant route of metabolism. In studies with human liver microsomes, monohydroxylated cis-ZEN has been identified as a dominant metabolite. nih.gov

Enzyme Systems Involved in Phase I Metabolism (e.g., Hydroxysteroid Dehydrogenases, Cytochrome P450 Enzymes)

The biotransformation of cis-ZEN is catalyzed by specific enzyme systems. The reductive pathway converting cis-ZEN to α- and β-cis-ZEL is mediated by hydroxysteroid dehydrogenases (HSDs). nih.gov

The hydroxylation of cis-ZEN is carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov While the specific CYP isoforms responsible for cis-ZEN hydroxylation have not been fully elucidated, it is inferred from studies on the trans-isomer that enzymes such as CYP1A2 may be involved.

Table 1: Key Phase I Metabolic Pathways and Enzymes for cis-Zearalenone

| Metabolic Pathway | Metabolite(s) | Key Enzyme System |

|---|---|---|

| Reduction | α-cis-zearalenol (α-cis-ZEL)β-cis-zearalenol (β-cis-ZEL) | Hydroxysteroid Dehydrogenases (HSDs) |

| Hydroxylation | Monohydroxylated cis-ZEN | Cytochrome P450 (CYP) Enzymes |

Phase II Conjugation of cis-Zearalenone and Its Metabolites

Phase I metabolites of cis-ZEN, as well as the parent compound itself, can undergo Phase II conjugation reactions. This process involves coupling the molecule with endogenous polar compounds, which increases their water solubility and facilitates their excretion from the body.

Glucuronidation Pathways

The most significant Phase II pathway for zearalenone (B1683625) and its metabolites is glucuronidation. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on trans-ZEN and its reduced metabolites (α- and β-zearalenol) have identified specific human UGT isoforms involved in this process. nih.gov

Glucuronidation can occur at different hydroxyl groups on the molecule. The phenolic hydroxyl group at position C14 is the preferred site for conjugation. nih.gov Human UGT isoforms UGT1A1, UGT1A3, and UGT1A8 show the highest activity in catalyzing the formation of these phenolic glucuronides. nih.gov Glucuronidation of the aliphatic hydroxyl group is a less common reaction mediated primarily by UGT2B7 with lower activity. nih.gov

Given that cis-ZEN and its reduced metabolites (α- and β-cis-ZEL) possess the same functional groups as their trans counterparts, they are expected to be substrates for the same UGT enzymes, forming cis-zearalenone-glucuronides and cis-zearalenol-glucuronides. nih.gov This conjugation step is a critical detoxification pathway, as the resulting glucuronide conjugates are more readily eliminated in urine and bile. mdpi.com

Table 2: Human UGT Isoforms Involved in this compound Glucuronidation

| Substrate Hydroxyl Group | Primary Human UGT Isoforms |

|---|---|

| Phenolic (C14-OH) | UGT1A1, UGT1A3, UGT1A8 |

| Aliphatic | UGT2B7 |

Data based on studies with trans-zearalenone and its metabolites, with pathways considered analogous for cis-isomers. nih.gov

Sulfation Pathways

The biotransformation of cis-zearalenone, an isomer of the mycotoxin this compound, includes sulfation as a phase II metabolic pathway. This process, occurring in animals and microbes, is considered a major route of detoxification. plos.org Sulfation involves the addition of a sulfonate group to the molecule, which generally increases its water solubility and facilitates its excretion from the body.

Research indicates that cis-zearalenone follows metabolic pathways similar to its trans-isomer. plos.org For this compound, sulfation primarily occurs on the phenolic hydroxyl groups. The resulting metabolite, this compound-14-sulfate, has been identified in in vivo studies. mdpi.com Studies have shown that this compound-14-sulfate is effectively absorbed after being completely hydrolyzed in the gastrointestinal tract of pigs. mdpi.comdntb.gov.ua

While the sulfation of trans-zearalenone is more extensively documented, the direct sulfation of cis-zearalenone is a recognized metabolic step. This biotransformation has been noted to significantly decrease the estrogenic activity of the parent compound. nih.gov In plant models, sulfation has been identified as a minor detoxification route for this compound. plos.org

Distribution and Excretion Profiles in Biological Systems

Following absorption, cis-zearalenone, like its trans-isomer, is distributed to various tissues. The liver is a primary site of metabolism and accumulation. cnr.it Other tissues where this compound and its metabolites have been detected include the kidneys, adipose tissue, and reproductive organs such as the uterus, testes, and ovaries. cnr.itnih.gov The binding of this compound and its metabolites to serum albumin can influence their distribution and persistence in the body. mdpi.com

The excretion of cis-zearalenone and its metabolites occurs through two primary routes: urine and feces. cnr.itnih.gov The proportion of excretion through each route can vary significantly between species. For instance, in pigs, a larger percentage of the administered dose is recovered in the urine compared to the feces. cnr.it In contrast, rats excrete a higher proportion in the feces. cnr.it The elimination of this compound is influenced by enterohepatic circulation, a process where metabolites excreted in the bile are reabsorbed in the intestine. mdpi.comcnr.it This recirculation can prolong the half-life of the compound in the body. In pigs, the estimated half-life of this compound is approximately 86 hours. nih.gov

Comparative Toxicokinetics of cis- and trans-Zearalenone Isomers

The toxicokinetics of cis- and trans-zearalenone exhibit notable similarities and differences, influencing their biological activity and potential toxicity. In vitro studies using liver microsomes have provided key insights into the comparative metabolism of these isomers.

The phase I metabolism of cis-zearalenone is qualitatively similar to that of trans-zearalenone, involving reduction of the keto-group and hydroxylation. acs.orgcapes.gov.brnih.gov However, the rate of metabolism can differ between species and isomers. In human liver microsomes, cis-zearalenone is metabolized approximately 1.4 times faster than trans-zearalenone. acs.orgcapes.gov.brnih.govacs.org Conversely, in rat liver microsomes, the metabolic rates and half-lives of the two isomers are comparable. acs.orgcapes.gov.brnih.govacs.org

Comparative in vitro metabolism of cis- and trans-Zearalenone in Liver Microsomes

| Species | Isomer | Half-life (min) | Rate Constant (x 10⁻³ min⁻¹) |

|---|---|---|---|

| Human | cis-Zearalenone | 24 ± 1 | 29 ± 1 |

| trans-Zearalenone | 34 ± 3 | 20 ± 1 | |

| Rat | cis-Zearalenone | 17 ± 1 | 41 ± 3 |

| trans-Zearalenone | 15 ± 1 | 45 ± 3 |

Data from in vitro studies using liver microsomes. acs.org

Molecular and Cellular Mechanisms of Cis Zearalenone Toxicity

Estrogenic Activity and Endocrine Disruption

cis-Zearalenone, a geometric isomer of the more common trans-Zearalenone (ZEN), is a non-steroidal mycotoxin with potent estrogenic properties. oup.com Its structural similarity to the endogenous hormone 17β-estradiol allows it to interact with the endocrine system, leading to a cascade of disruptive effects. nih.govbiorxiv.org The estrogenic activity of cis-Zearalenone is a primary driver of its toxicity, interfering with reproductive functions and hormonal balance in mammals. mdpi.comnih.gov

The biological activity of cis-Zearalenone as an endocrine disruptor stems from its ability to bind to and activate estrogen receptors (ERs), specifically ERα and ERβ. biorxiv.orgnih.gov Studies have indicated that the cis isomer of Zearalenone (B1683625) possesses a greater affinity for estrogen receptors compared to the trans isomer. mdpi.com Like its trans counterpart, cis-Zearalenone can bind to both ERα and ERβ, which are typically activated by estradiol. biorxiv.orgmdpi.com

In human cells, this compound generally demonstrates a higher affinity for ERα than for ERβ. mdpi.com While its binding affinity is only a fraction of that of 17β-estradiol, it is sufficient to trigger estrogenic responses. mdpi.com The binding of this compound and its metabolites to these receptors initiates a conformational change in the receptor protein, allowing it to interact with specific DNA sequences known as estrogen-responsive elements (EREs). mdpi.comnih.gov Although both ERα and ERβ can form receptor-ligand complexes, ERβ often acts as a weaker transcriptional activator. mdpi.com The interaction of cis-Zearalenone with these receptors is the critical first step in its mechanism of endocrine disruption.

| Compound | Receptor | Binding Affinity / Potency | Reference |

| cis-Zearalenone | Estrogen Receptors | Higher affinity than trans-Zearalenone | mdpi.com |

| This compound (ZEN) | Human ERα | IC₅₀: 240.4 nM | nih.gov |

| This compound (ZEN) | Human ERβ | IC₅₀: 165.7 nM | nih.gov |

| This compound (ZEN) | ERα vs ERβ | Greater affinity for ERα than ERβ | mdpi.com |

| 17β-estradiol | ERα and ERβ | Binds with high, similar affinity | mdpi.comnih.gov |

This table presents data on the binding affinity of this compound and its isomer to estrogen receptors. IC₅₀ values indicate the concentration required to inhibit 50% of binding.

Upon binding to estrogen receptors, the cis-Zearalenone-receptor complex acts as a transcription factor, modulating the expression of estrogen-responsive genes. nih.govresearchgate.net This interaction can mimic the effects of endogenous estrogen, leading to the inappropriate activation or suppression of gene transcription. nih.gov

Research using breast cancer cell lines (MCF-7), which are rich in estrogen receptors, has shown that this compound and its analogues can stimulate cell growth and produce gene expression profiles remarkably similar to those induced by 17β-estradiol. nih.gov Studies have identified the upregulation of numerous estrogen-responsive genes, such as those for alkaline phosphatase (ALPG, ALPP), progesterone (B1679170) receptor (PGR), and the estrogen receptors themselves (ESR1, ESR2), in endometrial cells exposed to this compound. biorxiv.org This modulation of gene expression disrupts normal cellular processes, including proliferation, differentiation, and apoptosis, underpinning the toxic effects of the mycotoxin. nih.gov

The endocrine-disrupting activity of cis-Zearalenone extends beyond direct receptor interaction to interfere with the synthesis and regulation of steroid hormones. nih.govresearchgate.net By mimicking estrogen, this compound and its metabolites can participate in the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov This can disrupt the production and release of crucial regulatory hormones from the pituitary gland, namely the follicle-stimulating hormone (FSH) and luteinizing hormone (LH). mdpi.com

Inhibition of FSH and LH secretion directly impacts the gonads, interfering with processes like follicle maturation and steroidogenesis—the metabolic pathway that produces steroid hormones. mdpi.commdpi.com Studies have demonstrated that this compound and its derivatives can alter the production of key sex hormones, including testosterone (B1683101), estradiol, and progesterone. nih.govnih.gov This interference with the intricate balance of hormone synthesis and regulation can lead to significant reproductive disorders. mdpi.comresearchgate.net

This compound is metabolized in the body into several derivatives, primarily α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), which also possess estrogenic activity. mdpi.com The estrogenic potency varies significantly among these compounds. The α-metabolites are generally more estrogenic than the parent compound, while the β-metabolites are less so. nih.govmdpi.com

Specifically, α-ZEL exhibits a much stronger binding affinity for estrogen receptors and a significantly higher estrogenic activity—sometimes reported as up to 70 times more potent—than this compound itself. nih.govresearchgate.net In contrast, β-ZEL has a lower affinity for these receptors and is less toxic. mdpi.comresearchgate.net Studies on the cis isomers of these metabolites, such as α-cis-zearalenol and β-cis-zearalenol, have shown that the change in configuration from trans to cis retains significant estrogenic activity. researchgate.net This highlights the toxicological relevance of not only the parent compound but also its various isomeric and metabolic forms.

| Compound | Estrogenic Potency Relative to this compound (ZEN) | Reference |

| α-Zearalenol (α-ZEL) | Significantly higher (>90-fold in one study, ~70-fold in another) | nih.govresearchgate.net |

| β-Zearalenol (β-ZEL) | Lower / Less toxic | mdpi.comresearchgate.net |

| cis-Zearalenone | Higher estrogenicity than trans-ZEN (in some assays) | |

| cis-Metabolites | Retain significant estrogenic activity | researchgate.net |

This table provides a comparative overview of the estrogenic potency of this compound and its key metabolites.

Effects on Steroid Hormone Synthesis and Regulation

Oxidative Stress Induction

Beyond its endocrine-disrupting effects, cis-Zearalenone toxicity is also mediated by the induction of oxidative stress. plos.orgt3db.ca This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. plos.org

Exposure of various cell types to this compound has been shown to trigger a significant increase in the intracellular production of ROS. researchgate.netnih.gov These highly reactive molecules include superoxide (B77818) anions and hydrogen peroxide. plos.org Studies using cell lines from the intestines, ovaries, and liver have consistently demonstrated that this compound leads to the overproduction of ROS. plos.orgnih.govmdpi.com

For instance, research on CHO-K1 cells revealed a four-fold increase in ROS levels following incubation with this compound. nih.gov Similarly, in porcine granulosa cells and intestinal cells, this compound exposure resulted in elevated ROS accumulation. plos.orgnih.gov This overproduction of ROS can overwhelm the cell's antioxidant systems, leading to damage of critical cellular components, including lipids, proteins, and DNA, which contributes to the cytotoxic effects of cis-Zearalenone. t3db.camdpi.com

Impact on Antioxidant Enzyme Systems (e.g., SOD, CAT, GSH)

cis-Zearalenone, like its trans-isomer, is implicated in inducing oxidative stress by disrupting the delicate balance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense systems. This disruption leads to cellular damage. Key antioxidant enzymes are significantly affected by this compound (ZEA) exposure.

Studies have shown that exposure to ZEA can lead to a significant decrease in the activities of crucial antioxidant enzymes such as total superoxide dismutase (T-SOD) and catalase (CAT). nih.govmdpi.com Concurrently, levels of malondialdehyde (MDA), a biomarker for lipid peroxidation and oxidative stress, are often elevated. mdpi.commdpi.comanimbiosci.org The depletion of glutathione (B108866) (GSH), a vital non-enzymatic antioxidant, is another common finding in cells exposed to ZEA and its metabolites. mdpi.comnih.gov Specifically, research on HepG2 cells demonstrated that ZEA and its metabolites decreased GSH levels and CAT activity while paradoxically increasing glutathione peroxidase (GPx) and SOD activities, suggesting a complex and context-dependent cellular response to the induced oxidative stress. nih.gov This imbalance between pro-oxidant and antioxidant forces within the cell is a central mechanism of ZEA's toxicity. mdpi.comnih.gov

Role of Nrf2 Signaling Pathway in Oxidative Stress Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. d-nb.info Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stressors like ZEA, Nrf2 dissociates from Keap1 and translocates to the nucleus. mdpi.com In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, activating their transcription. mdpi.comnih.gov

ZEA exposure has been shown to modulate the Keap1-Nrf2 signaling pathway. animbiosci.orgnih.gov Studies have demonstrated that ZEA can lead to an increased expression of Nrf2. animbiosci.orgd-nb.info This upregulation of Nrf2 is a response to the induced oxidative stress and aims to enhance the expression of downstream antioxidant enzymes like hemeoxygenase-1 (HO-1), and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.comnih.govnih.gov However, the response can be complex. For instance, in post-weaning gilts, ZEA exposure led to increased Nrf2 expression in the ileum and mesenteric lymph nodes, but the expression of other downstream targets like Nqo1 and Ho1 decreased in the lymph nodes, suggesting a multifaceted regulatory mechanism. nih.gov This activation of the Nrf2 pathway is considered a key cellular response to counteract the oxidative damage induced by ZEA. d-nb.infonih.gov

Cell Cycle Modulation and Proliferation Alterations

This compound and its isomers can significantly interfere with the normal progression of the cell cycle, leading to either proliferation or arrest depending on the cell type and concentration. nih.govmdpi.com This interference is a critical aspect of its toxicity.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A predominant effect of ZEA exposure in various cell lines is the induction of cell cycle arrest, particularly at the G2/M phase. mdpi.comnih.gov This arrest has been observed in mouse thymic epithelial cells (MTEC1), Vero cells, Caco-2 cells, and DOK cells. mdpi.comresearchgate.net The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. The arrest induced by ZEA is often linked to DNA damage. mdpi.comnih.gov By halting the cell cycle at this phase, the cell is thought to be attempting to repair the DNA damage before proceeding. nih.gov Studies have shown that ZEA exposure can lead to a decrease in the expression of key proteins that regulate the G2/M transition, such as Cyclin B1 and CDK1, which are components of the maturation-promoting factor (MPF). nih.gov

Effects on Cell Proliferation and Viability

The impact of ZEA on cell proliferation is dose-dependent. nih.gov While low doses of ZEA can sometimes stimulate cell proliferation due to its estrogen-like properties, higher concentrations typically inhibit cell proliferation and reduce cell viability. nih.govnih.gov This inhibitory effect has been documented in a variety of cell types, including porcine granulosa cells, Sertoli cells, and Vero cells. nih.govresearchgate.netijbs.com The reduction in cell viability is a direct consequence of the cellular damage induced by the mycotoxin, including oxidative stress, DNA damage, and the disruption of key cellular processes. nih.govijbs.com For instance, in porcine trophectoderm cells and mouse thymic epithelial cells, ZEA was found to inhibit cell proliferation. researchgate.netresearchgate.net

Apoptosis and Programmed Cell Death Pathways

Exposure to ZEA can trigger programmed cell death, or apoptosis, a controlled process that eliminates damaged or unwanted cells. nih.govnih.gov This is a key mechanism by which ZEA exerts its cytotoxic effects.

Mitochondrial Dysfunction and Membrane Potential Alterations

Mitochondria play a central role in the initiation of the intrinsic apoptotic pathway. ZEA has been shown to induce significant mitochondrial dysfunction. nih.govmdpi.com A key event in ZEA-induced apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govnih.govmdpi.com A decrease in ΔΨm is often observed following ZEA exposure, which is a critical step leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govmdpi.commdpi.com ZEA exposure can damage the mitochondrial ultrastructure, leading to vague or disabled cristae. mdpi.com This damage, coupled with the increased production of ROS, creates a vicious cycle that further compromises mitochondrial function and pushes the cell towards apoptosis. nih.govmdpi.com The release of cytochrome c from the damaged mitochondria into the cytosol is a key step that activates the caspase cascade, ultimately leading to the execution of the apoptotic program. mdpi.comnih.gov

Activation of Pro-apoptotic Genes and Caspase Pathways

Cis-Zearalenone, a stereoisomer of the mycotoxin this compound (ZEN), is implicated in inducing programmed cell death, or apoptosis, through the activation of specific genetic and enzymatic pathways. The apoptotic process initiated by ZEN and its metabolites, including the cis isomer, primarily involves the mitochondrial (intrinsic) pathway. mdpi.commdpi.com This pathway is characterized by changes in the mitochondrial membrane and the activation of a cascade of enzymes called caspases. mdpi.comnih.gov

Key pro-apoptotic genes from the Bcl-2 family, such as Bax and Bak , play a crucial role. nih.gov Exposure to this compound leads to the upregulation of Bax and downregulation of the anti-apoptotic protein Bcl-2. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP). mdpi.comnih.gov

Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm. mdpi.comnih.gov In the cytoplasm, cytochrome c binds with the apoptotic protease activating factor 1 (Apaf-1) to form a complex known as the apoptosome. mdpi.comresearchgate.net This structure then activates pro-caspase-9 , which in turn cleaves and activates the primary executioner caspase, caspase-3 . mdpi.commdpi.comnih.gov The activation of caspase-3 triggers a cascade of downstream events, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. mdpi.com Studies have demonstrated that this compound exposure leads to a dose-dependent increase in the activity of both caspase-9 and caspase-3, confirming their central role in the apoptotic process. mdpi.commdpi.com

Other signaling pathways, including the Fas-Fas ligand (extrinsic pathway), p53-dependent mitochondrial signaling, and endoplasmic reticulum (ER) stress pathways, have also been implicated in this compound-induced apoptosis. mdpi.comnih.govcapes.gov.br

Table 1: Key Molecular Events in cis-Zearalenone-Induced Apoptosis

Molecular Event Description Key Proteins Involved References Upregulation of Pro-apoptotic Genes Increased expression of genes that promote apoptosis, leading to an imbalance favoring cell death. Bax, Bak [2, 5] Mitochondrial Disruption Increased permeability of the outer mitochondrial membrane, a point of no return in the apoptotic process. Bax/Bcl-2 ratio [2, 5] Cytochrome c Release Release of cytochrome c from the mitochondria into the cytosol, initiating the caspase cascade. Cytochrome c [1, 2, 5] Apoptosome Formation Complex formation that serves as an activation platform for initiator caspases. Apaf-1, Cytochrome c, Pro-caspase-9 [1, 23] Caspase Cascade Activation Sequential activation of caspases, leading to the execution of apoptosis. Caspase-9, Caspase-3 [1, 5, 22]

DNA Damage and Genotoxicity

Cis-Zearalenone exhibits genotoxic properties, meaning it can damage DNA and compromise the integrity of the genome. nih.gov This toxicity manifests through several mechanisms, including the fragmentation of DNA, formation of DNA adducts, and induction of chromosomal damage. nih.govmdpi.com

Induction of DNA Fragmentation and Adduct Formation

This compound and its metabolites are known to cause DNA fragmentation, which is a hallmark of apoptosis and a direct indicator of genotoxic insult. mdpi.comnih.gov This fragmentation can result from the activation of endonucleases following the apoptotic cascade triggered by the toxin. Furthermore, this compound is capable of forming DNA adducts, which are segments of DNA that are covalently bonded to a chemical. mdpi.com The formation of these adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. dergipark.org.tr While oxidative stress is often suggested as a primary driver of this DNA damage, other mechanisms, such as direct chemical interaction, may also be involved. researchgate.net

Chromosomal Aberrations and Micronuclei Formation

The genotoxicity of this compound extends to the chromosomal level. mdpi.com Studies have demonstrated that exposure to ZEN can lead to an increase in the frequency of chromosomal aberrations in bone marrow cells of mice. nih.govresearchgate.netscience.gov These aberrations include structural changes to the chromosomes, which can have severe consequences for cell viability and function.

Another key indicator of genotoxicity is the formation of micronuclei. mdpi.comdergipark.org.tr Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. dergipark.org.tr Their presence is a clear sign of chromosomal damage or a malfunctioning mitotic apparatus. This compound has been shown to induce the formation of micronuclei in various cell types, including Vero monkey kidney cells and mouse bone marrow cells, confirming its clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential. dergipark.org.trnih.govresearchgate.net

Inflammatory Responses and Immunomodulation

Cis-Zearalenone can modulate the immune system, often triggering inflammatory responses. nih.gov The immunotoxic effects can be either immunostimulatory or immunosuppressive, depending on the context, such as the specific organ and cell type involved. nih.govbiorxiv.org

In swine, this compound exposure has been shown to increase the gene expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-1β (IL-1β) , Interleukin-6 (IL-6) , and Interleukin-8 (IL-8) in the spleen and blood. nih.govnih.gov This suggests a pro-inflammatory effect at a systemic level. The activation of the JNK signaling pathway appears to be a key mechanism behind this inflammatory stimulation. nih.gov Furthermore, this compound can induce the production of reactive oxygen species (ROS) in immune cells like macrophages, which in turn stimulates the transcription of pro-inflammatory cytokines. mdpi.com

This compound also affects the secretion of immunoglobulins. In piglets, exposure to this compound led to a dose-dependent increase in secretory IgA (sIgA) in the colon, indicating a response in the gut-associated lymphoid tissue. mdpi.com However, this compound can also induce apoptosis in lymphocytes, which could lead to immunosuppression by reducing the number of viable B and T cells. nih.gov

Non-Estrogenic Mechanisms of Toxicity

While the estrogenic activity of this compound is its most well-known toxicological feature, it also exerts significant toxicity through non-estrogenic pathways. mdpi.com These mechanisms are independent of the toxin's ability to bind to estrogen receptors. mdpi.comresearchgate.net

A primary non-estrogenic mechanism is the induction of oxidative stress . mdpi.commdpi.com this compound exposure leads to the excessive production of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA. researchgate.netmdpi.com This oxidative damage is a key factor in this compound-induced apoptosis, mitochondrial dysfunction, and genotoxicity. nih.govmdpi.com

Mitochondrial dysfunction is another critical non-estrogenic effect. nih.gov this compound can disrupt the mitochondrial respiratory chain, decrease the mitochondrial membrane potential, and damage mitochondrial structures. mdpi.comnih.gov These effects not only trigger the intrinsic apoptotic pathway but also impair cellular energy metabolism.

Other non-estrogenic mechanisms include the induction of endoplasmic reticulum (ER) stress and the disruption of cell cycle progression. mdpi.commdpi.com ER stress can independently trigger apoptosis, while interference with the cell cycle can halt cell proliferation. mdpi.commdpi.com

Table 2: Summary of Non-Estrogenic Toxic Mechanisms of cis-Zearalenone ```html

| Mechanism | Cellular Effect | Key Mediators/Events | References |

|---|---|---|---|

| Oxidative Stress | Damage to DNA, proteins, and lipids; induction of apoptosis. | Reactive Oxygen Species (ROS) | [1, 9, 15] |

| Mitochondrial Dysfunction | Impaired energy production, triggering of intrinsic apoptosis pathway. | Decreased membrane potential, cytochrome c release | [1, 2] |

| Endoplasmic Reticulum (ER) Stress | Activation of the unfolded protein response, leading to apoptosis. | BiP, CHOP | capes.gov.br |

| Cell Cycle Arrest | Inhibition of cell proliferation. | Arrest in G2/M phase | nih.gov |

---

**Table of Mentioned Compounds**

```html

Compound Name *cis*-Zearalenone This compound (ZEN) Bax Bak Bcl-2 Cytochrome c Apaf-1 (Apoptotic protease activating factor 1) Caspase-3 Caspase-9 5-methylcytosine Tumor Necrosis Factor-alpha (TNF-α) Interleukin-1β (IL-1β) Interleukin-6 (IL-6) Interleukin-8 (IL-8) Secretory IgA (sIgA) BiP (Binding immunoglobulin protein) CHOP (C/EBP homologous protein)

Specific Biological and Toxicological Effects of Cis Zearalenone

Reproductive System Toxicology

The estrogen-like activity of zearalenone (B1683625) and its metabolites allows them to bind to estrogen receptors, disrupting endocrine function and leading to significant reproductive system disorders. mdpi.comresearchgate.net The reproductive system is a primary target of ZEA's toxic effects, impacting both male and female health and fertility. mdpi.com

cis-Zearalenone, due to its strong estrogenic activity, profoundly affects female reproductive physiology. Exposure can lead to a state of hyperestrogenism, manifesting as swelling and redness of the vulva, uterine enlargement, and mammary gland hyperplasia, particularly in sensitive species like swine. mdpi.comnih.gov

Research has demonstrated that ZEA disrupts ovarian function by causing follicular development disorders and interfering with ovulation, which can reduce the frequency of estrus. mdpi.com In gilts, it has been associated with the formation of ovarian cysts. mdpi.com Studies on porcine granulosa cells, which are crucial for follicle development, show that ZEA can induce apoptosis (cell death) and impair cell proliferation, potentially leading to follicular atresia (degeneration of ovarian follicles). frontiersin.org Furthermore, ZEA has been found to alter the structure of the ovaries and promote follicle growth by modulating specific signaling pathways. frontiersin.org

The toxicant also impairs oocyte maturation. frontiersin.org In mice, consumption of ZEA was linked to a decrease in the viability of egg cells. wikipedia.org This can compromise fertility and the outcomes of gestation. ingentaconnect.com High levels of mycoestrogens have been shown to reduce female fertility in various animal models, with adverse effects documented on fertilization, preimplantation embryo development, and embryo transport. mednexus.org Interference with conception, implantation, and fetal development has been observed, sometimes leading to reduced litter sizes and stillbirths. nih.govingentaconnect.comresearchgate.net

Table 1: Summary of cis-Zearalenone's Effects on Female Reproductive Health

| Affected Area | Specific Effect | Animal Model/System | Reference |

|---|---|---|---|

| Ovarian Function | Disruption of follicular development, formation of ovarian cysts. | Pigs (Gilts) | mdpi.commdpi.com |

| Oocyte Maturation | Impaired maturation rates, reduced viability of egg cells. | Mice, Bovine (in vitro) | wikipedia.orgfrontiersin.org |

| Fertility | Reduced conception rates, interference with implantation. | Mice, Pigs, Cattle | nih.govingentaconnect.commednexus.org |

| Gestation | Disruption of fetal development, reduced litter size, stillbirths. | Mice, Pigs | wikipedia.orgnih.govingentaconnect.com |

| General | Hyperestrogenism (vulvar swelling, uterine enlargement). | Pigs | mdpi.comnih.gov |

In males, this compound exposure leads to significant reproductive toxicity. Documented effects include testicular atrophy, feminization, and reduced libido in male pigs. mdpi.comingentaconnect.com The toxin directly interferes with spermatogenesis, the process of sperm production, leading to reduced sperm counts and quality. mdpi.comresearchgate.net

Studies in various animal models have shown that ZEA decreases sperm concentration and motility while increasing the rate of sperm abnormalities. nih.govnih.gov In mice, exposure to ZEA resulted in a significant increase in abnormal spermatozoa and a decrease in the number of live spermatozoa. researchgate.net It also negatively affects the acrosome, a cap-like structure over the head of the sperm that is crucial for fertilization. researchgate.net

ZEA's toxicity extends to the key cells within the testes. It has a targeted toxic effect on Leydig cells, which are responsible for producing testosterone (B1683101). researchgate.net ZEA can induce apoptosis in Leydig cells, thereby disrupting steroidogenesis and leading to reduced serum testosterone concentrations. researchgate.netnih.gov Sertoli cells, which are essential for supporting sperm development, are also damaged by ZEA, further contributing to impaired spermatogenesis. nih.gov

Table 2: Summary of cis-Zearalenone's Effects on Male Reproductive Health

| Affected Area | Specific Effect | Animal Model/System | Reference |

|---|---|---|---|

| Spermatogenesis | Disruption of sperm production, reduced sperm concentration. | Mice, Rats, Pigs | mdpi.comresearchgate.netnih.gov |

| Sperm Viability | Decreased sperm motility, increased number of abnormal and dead sperm. | Mice | nih.govresearchgate.net |

| Leydig Cell Function | Induction of apoptosis, reduced testosterone production. | Mice (in vitro/in vivo) | researchgate.netnih.gov |

| Sertoli Cell Function | Cell damage and apoptosis. | Mice, Rats | nih.gov |

| Organ Structure | Testicular atrophy, feminization. | Pigs, Rodents | mdpi.comnih.gov |

The reproductive toxicity of this compound is not limited to the directly exposed individual; it can also have developmental and transgenerational consequences. researchgate.net Maternal exposure to ZEA during gestation can adversely affect the reproductive development and future fertility of the offspring. researchgate.net

Research in mice has shown that prenatal exposure to even low doses of ZEA can impair spermatogenesis and reduce semen quality in male offspring. nih.gov These effects were associated with epigenetic modifications, specifically alterations in DNA methylation and histone methylation patterns in the testis of the offspring. nih.gov Such epigenetic changes can alter gene expression and lead to lasting adverse effects that are passed down through generations. mdpi.comnih.gov

Effects on Male Reproductive Health and Function (e.g., Spermatogenesis, Sperm Viability, Leydig and Sertoli Cell Function)

Hepatotoxicity and Hepatic Lesions

This compound and its metabolites are recognized as hepatotoxic agents, causing damage to the liver. nih.govmdpi.comingentaconnect.com The liver is a primary organ for the distribution and metabolism of ZEA, making it particularly vulnerable to injury. nih.gov

Exposure to ZEA can induce histopathological changes in the liver. nih.govnih.gov In rodent studies, ZEA administration led to a significant increase in the serum levels of key liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are markers of liver cell damage. nih.gov Concurrently, a decrease in total protein and albumin levels in the serum was observed, further indicating impaired liver function. nih.gov Some studies suggest that the hepatotoxicity is related to the induction of oxidative stress, inflammation, and apoptosis in liver cells. nih.gov

Nephrotoxicity and Renal Dysfunction

In addition to the reproductive system and liver, the kidneys are also a target for this compound-induced toxicity. mdpi.comresearchgate.net Accumulation of the toxin in the kidneys can lead to renal dysfunction and tissue damage. t3db.caekb.eg

Studies in rats have demonstrated that ZEA exposure can cause significant elevations in serum biomarkers for kidney damage, such as blood urea (B33335) nitrogen (BUN) and creatinine. ekb.egresearchgate.net Histopathological examinations of the kidneys from ZEA-treated animals have revealed damage to the glomeruli (the filtering units of the kidney), endothelial rupture, and dilated renal tubules. ekb.eg The accumulation of ZEA in the kidney has also been linked to proteinuria (the presence of excess protein in urine), indicating a breakdown in the kidney's filtration barrier. ekb.eg

Hematotoxicity and Hematological Changes

This compound also exerts toxic effects on the blood and blood-forming tissues, a property known as hematotoxicity. nih.govingentaconnect.com It can interfere with blood coagulation processes and alter various hematological parameters. nih.govmdpi.com

In studies conducted on mice, ZEA administration resulted in significant changes to blood cell counts. These changes included an increased number of total leukocytes (white blood cells), specifically segmented neutrophils, eosinophils, and monocytes, which can be indicative of an inflammatory response. researchgate.net Conversely, the same studies observed a decrease in the number of red blood cells (RBCs) and platelets. researchgate.net In rats, an increase in hematocrit (the proportion of red blood cells in the blood) and mean corpuscular volume (MCV), which measures the average size of red blood cells, has been reported. nih.gov

Table 3: Summary of this compound's Effects on Organ Systems

| System | Key Findings | Observed Biomarkers/Changes | Reference |

|---|---|---|---|

| Hepatotoxicity | Induces histopathological changes and liver cell damage. | Increased ALT and AST; Decreased total protein and albumin. | nih.govnih.gov |

| Nephrotoxicity | Causes renal dysfunction and tissue damage. | Increased BUN and creatinine; Proteinuria; Glomerular damage. | ekb.egresearchgate.net |

| Hematotoxicity | Alters blood parameters and coagulation. | Increased leukocytes; Decreased RBCs and platelets; Increased hematocrit and MCV. | nih.govresearchgate.net |

Impact on Gastrointestinal Tract Health

cis-Zearalenone (cis-ZEN), an isomer of the more commonly studied trans-zearalenone (trans-ZEN), exerts notable effects on the gastrointestinal (GI) tract. The GI tract is a primary site of interaction following oral ingestion of this mycotoxin. researchgate.netnih.gov While some research suggests that the effects of this compound on the gastrointestinal tract are not as detrimental as those of other mycotoxins, there is clear evidence of its impact on intestinal health. bionte.com

Intestinal Barrier Dysfunction:

This compound and its metabolites can compromise the intestinal epithelial barrier. nih.govdntb.gov.ua Studies have shown that ZEN can induce intestinal barrier dysfunction by decreasing the mRNA expression of tight junction proteins such as claudin-1, occludin, and ZO-1. nih.govmdpi.com This disruption of the tight junction network, which regulates intestinal permeability, can lead to increased passage of harmful substances from the gut lumen into the bloodstream. nih.govnih.govmdpi.com Specifically, ZEN exposure has been shown to activate the RhoA/ROCK signaling pathway, which is instrumental in regulating the epithelial barrier. nih.govnih.gov This activation leads to the remodeling of the cytoskeleton and an upregulation of proteins that increase intestinal permeability. nih.govnih.gov

Alterations in Gut Microbiota:

The gut microbiota plays a crucial role in the biotransformation of this compound. frontiersin.org Human and animal gut microbiomes can metabolize ZEN into its derivatives, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). mycotoxinsite.com The formation of α-ZEL is considered a bioactivation step, as it possesses higher estrogenic potency, while the formation of β-ZEL is a detoxification pathway. mycotoxinsite.com

Conversely, this compound exposure can modulate the composition of the gut microbiota. frontiersin.org Studies have reported a decrease in beneficial bacteria like Lactobacillus and Bifidobacterium and an increase in genera such as Prevotella, Clostridium, and Enterobacter following ZEN exposure in pigs. mdpi.com In laying hens, ZEN was found to increase gut microbial diversity, decrease the Firmicutes/Bacteroidetes ratio, and reduce Lactobacillus abundance. nih.gov Such alterations can lead to dysbiosis, potentially contributing to inflammation and other adverse health effects. frontiersin.orgnih.gov For instance, certain microbial shifts have been linked to increased production of harmful metabolites that could exacerbate liver damage. nih.gov

Immune Response:

The interaction of this compound with the intestinal immune system can lead to an increased susceptibility to infections. ew-nutrition.com this compound can modulate the immune response at the mucosal surfaces of the gut. mdpi.com Exposure to ZEN has been shown to induce a dose-dependent increase in secretory immunoglobulin A (sIgA) in the colonic content of piglets. mdpi.com sIgA is a key antibody at mucosal surfaces, and its increased production can be a response to toxins and alterations in the gut microbiota. mdpi.com

Table 1: Effects of this compound on Gastrointestinal Health

| Parameter | Observed Effect | Mechanism/Details | References |

|---|---|---|---|

| Intestinal Barrier | Increased permeability | Decreased expression of tight junction proteins (claudin-1, occludin, ZO-1). Activation of RhoA/ROCK signaling pathway. | nih.govnih.govmdpi.com |

| Gut Microbiota | Altered composition (dysbiosis) | Decrease in Lactobacillus and Bifidobacterium. Increase in Prevotella, Clostridium, Enterobacter. | mdpi.comfrontiersin.orgnih.gov |

| Immune Function | Modulated immune response | Increased secretory Immunoglobulin A (sIgA) in the colon. | mdpi.com |

Neurotoxicological Considerations

While the primary toxic effects of this compound are related to its estrogenic activity, emerging evidence suggests it can also exert neurotoxic effects. mdpi.comresearchgate.net this compound can cross the blood-brain barrier and affect neurons in the central nervous system. nih.gov